molecular formula C14H12FNO3 B6415642 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine CAS No. 1261905-58-1

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine

Cat. No.: B6415642
CAS No.: 1261905-58-1
M. Wt: 261.25 g/mol
InChI Key: SLRJBEBWNWEAKK-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 4-hydroxypyridine.

    Esterification: The 4-fluorobenzoic acid undergoes esterification with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 4-fluorobenzoate.

    Nitration: The ethyl 4-fluorobenzoate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position, resulting in ethyl 4-fluoro-3-nitrobenzoate.

    Reduction: The nitro group is reduced to an amino group using a reducing agent, such as iron powder and hydrochloric acid, yielding ethyl 4-fluoro-3-aminobenzoate.

    Coupling Reaction: The ethyl 4-fluoro-3-aminobenzoate is coupled with 4-hydroxypyridine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-pyridone.

    Reduction: 2-[4-(Hydroxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine.

    Substitution: 2-[4-(Ethoxycarbonyl)-3-methoxyphenyl]-4-hydroxypyridine.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

  • 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine
  • 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-4-hydroxypyridine
  • 2-[4-(Ethoxycarbonyl)-3-bromophenyl]-4-hydroxypyridine

Comparison:

  • Uniqueness: The presence of the ethoxycarbonyl group and the fluorine atom in 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethoxycarbonyl group influences its reactivity and solubility.
  • Biological Activity: The specific combination of functional groups in this compound may result in distinct biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl 2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-4-3-9(7-12(11)15)13-8-10(17)5-6-16-13/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRJBEBWNWEAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692760
Record name Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-58-1
Record name Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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